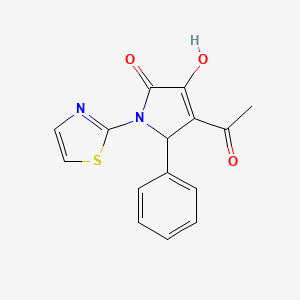![molecular formula C15H16N2O3 B4886167 N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential V1 (TRPV1) ion channel. This molecule has gained significant attention due to its potential therapeutic applications in pain management and inflammation. In
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide involves the selective inhibition of the TRPV1 ion channel. TRPV1 channels are activated by various stimuli, including heat, protons, and capsaicin. The activation of TRPV1 channels leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately lead to pain and inflammation. This compound selectively binds to the TRPV1 channel and blocks its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In animal models of pain and inflammation, this compound has been shown to reduce hyperalgesia and allodynia, which are key symptoms of pain. This molecule has also been shown to reduce inflammation and edema, which are key symptoms of inflammation. Additionally, this compound has been shown to have no effect on normal nociception, indicating its selectivity for the TRPV1 channel.
Advantages and Limitations for Lab Experiments
N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide has several advantages for lab experiments. This molecule is highly selective for the TRPV1 channel, which allows for specific targeting of this channel in animal models. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to using this compound in lab experiments. This molecule has been shown to have some off-target effects, which could lead to unwanted side effects. Additionally, the high selectivity of this compound for the TRPV1 channel could limit its use in studying other ion channels that may be involved in pain and inflammation.
Future Directions
There are several future directions for the study of N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Additionally, the use of this compound in combination with other pain medications could be explored to determine if there is a synergistic effect. Another potential direction is the study of the role of TRPV1 channels in other disease states, such as cancer and diabetes. Finally, the development of new animal models that more closely mimic human pain and inflammation could provide a better understanding of the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide involves the reaction of 2-furoic acid with isopropylamine to form an amide intermediate. The intermediate is then reacted with 4-nitrophenyl chloroformate, followed by reduction with sodium dithionite to yield the final product. This synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.
Scientific Research Applications
N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. TRPV1 channels are known to play a crucial role in nociception, and their activation can lead to pain and inflammation. This compound has been shown to selectively block the TRPV1 channel, leading to a reduction in pain and inflammation. This molecule has been studied in various animal models of pain and inflammation, and has shown promising results.
properties
IUPAC Name |
N-[4-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZWMCUKGINST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4886136.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)


![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)